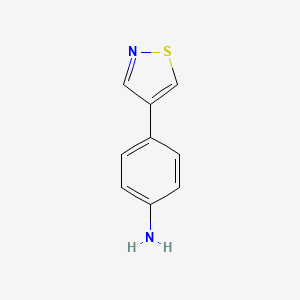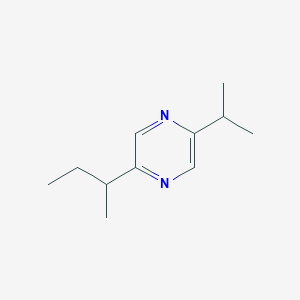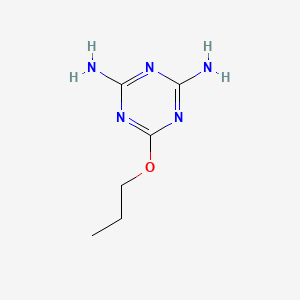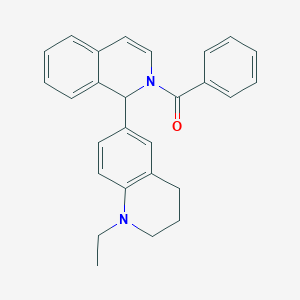
Magnesium bis(phenylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bis(phenylamide) is an organomagnesium compound with the chemical formula ( \text{C}_6\text{H}_5\text{N-Mg-NC}_6\text{H}_5 ) It is a coordination complex where magnesium is bonded to two phenylamide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium bis(phenylamide) can be synthesized through several methods. One common approach involves the reaction of magnesium metal with phenylamine (aniline) in the presence of a suitable solvent. The reaction typically proceeds as follows: [ \text{Mg} + 2 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Mg(NHC}_6\text{H}_5)_2 + \text{H}_2 ]
The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The solvent used can vary, but common choices include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of magnesium bis(phenylamide) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bis(phenylamide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylamide ligands are replaced by other nucleophiles.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: It can undergo oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and other amines.
Solvents: Typical solvents include THF, diethyl ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at room temperature or slightly elevated temperatures under atmospheric pressure.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield magnesium halides and substituted phenylamine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, magnesium bis(phenylamide) is used as a reagent in organic synthesis. It can act as a nucleophile in various reactions, facilitating the formation of carbon-nitrogen bonds. It is also used in the preparation of other organomagnesium compounds and coordination complexes.
Biology and Medicine
While direct applications in biology and medicine are limited, magnesium bis(phenylamide) can be used in the synthesis of biologically active compounds. Its ability to form stable complexes with various ligands makes it useful in the development of new pharmaceuticals and diagnostic agents.
Industry
In industry, magnesium bis(phenylamide) is used in the production of polymers and other advanced materials. Its reactivity and coordination properties make it valuable in catalysis and material science applications.
Mécanisme D'action
The mechanism of action of magnesium bis(phenylamide) involves its ability to coordinate with other molecules and ions. The magnesium center can form stable complexes with various ligands, facilitating a range of chemical reactions. The phenylamide ligands can act as nucleophiles, participating in substitution and coordination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bis(trimethylsilylamide): Similar in structure but with trimethylsilyl groups instead of phenyl groups.
Magnesium bis(diethylamide): Similar but with diethylamide ligands.
Magnesium bis(phenolato): Similar but with phenolato ligands.
Uniqueness
Magnesium bis(phenylamide) is unique due to the presence of phenyl groups, which can influence its reactivity and coordination properties. The aromatic nature of the phenyl groups can also impact the electronic properties of the compound, making it distinct from other magnesium amides.
Propriétés
| 53894-37-4 | |
Formule moléculaire |
C6H7MgN+2 |
Poids moléculaire |
117.43 g/mol |
Nom IUPAC |
magnesium;aniline |
InChI |
InChI=1S/C6H7N.Mg/c7-6-4-2-1-3-5-6;/h1-5H,7H2;/q;+2 |
Clé InChI |
GGYZGOJRRPHMCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
